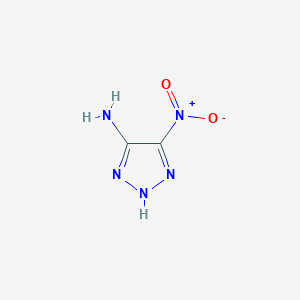

5-nitro-2H-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-nitro-2H-triazol-4-amine: is a nitrogen-rich heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The presence of a nitro group in the 5-position and an amino group in the 4-position of the triazole ring imparts unique reactivity and stability to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2H-triazol-4-amine typically involves the nitration of 4-amino-1,2,4-triazole. One common method is the reaction of 4-amino-1,2,4-triazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 5-nitro-2H-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 4,5-diamino-1,2,4-triazole.

Substitution: Formation of various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: 5-nitro-2H-triazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mecanismo De Acción

The mechanism of action of 5-nitro-2H-triazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, further influencing its biological activity .

Comparación Con Compuestos Similares

3-amino-5-nitro-1,2,4-triazole (ANTA): Similar in structure but with the amino and nitro groups in different positions.

5-nitro-1,2,4-triazole-3-one (NTO): Another nitro-substituted triazole with applications in explosives and propellants.

Uniqueness: 5-nitro-2H-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

5-Nitro-2H-triazol-4-amine is a nitro-substituted heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound features a nitro group that can undergo redox reactions, generating reactive intermediates capable of interacting with biological macromolecules. The amino group enhances its reactivity through hydrogen bonding and nucleophilic interactions, making it a valuable candidate in drug development and synthesis of complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens. The nitro group is known to be involved in redox processes, while the amino group facilitates binding to various biological targets. This dual functionality suggests potential mechanisms for antimicrobial and antiparasitic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt cellular processes in these microorganisms is likely due to its interference with essential metabolic pathways.

Comparison with Other Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound. For instance, while 3-amino-5-nitro-1,2,4-triazole (ANTA) shares structural similarities, it differs in its biological activity profile. The distinct substitution pattern of this compound contributes to its unique reactivity and biological interactions.

Antiparasitic Activity

This compound has shown promise in antiparasitic applications, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have indicated that derivatives of this compound can significantly reduce parasite burden in infected models, showcasing pEC50 values greater than 6 .

Case Studies

- Chagas Disease Treatment : A study explored the efficacy of this compound derivatives against T. cruzi in VERO cells. The results demonstrated significant reductions in parasite load, indicating potential for developing new treatments for Chagas disease .

- Antileishmanial Activity : Additional research has identified moderate antileishmanial activity among certain derivatives of this compound. These compounds were evaluated for their effectiveness against Leishmania species, providing insights into their broader therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications at various positions on the triazole ring can lead to significant changes in potency and selectivity against target organisms. For example, lipophilicity has been correlated with increased antichagasic activity, suggesting that optimizing these properties could enhance therapeutic efficacy .

| Compound | Activity | pEC50 | Selectivity |

|---|---|---|---|

| This compound | Antiparasitic | >6 | >100-fold over VERO cells |

| Derivative A | Moderate | 5 | Moderate |

| Derivative B | High | >7 | High |

Propiedades

IUPAC Name |

5-nitro-2H-triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c3-1-2(7(8)9)5-6-4-1/h(H3,3,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNZFACGYODFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.